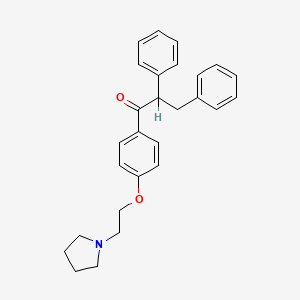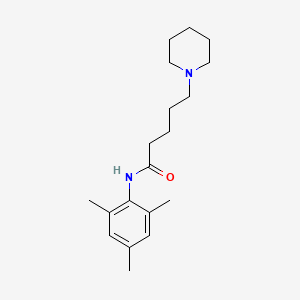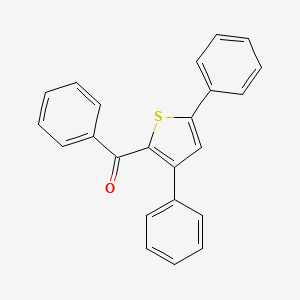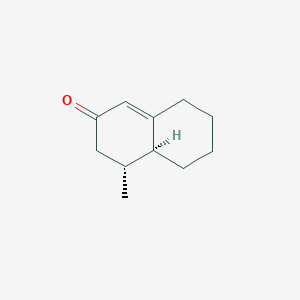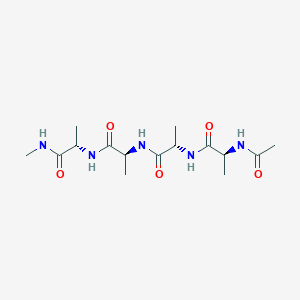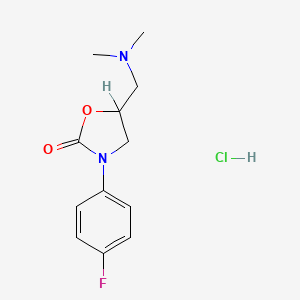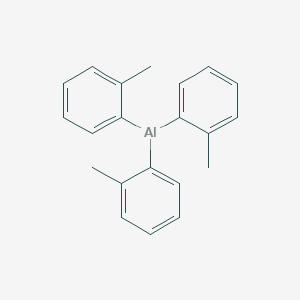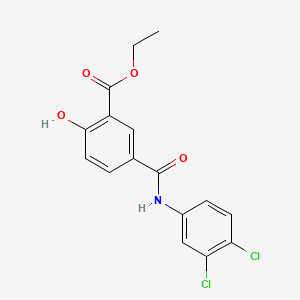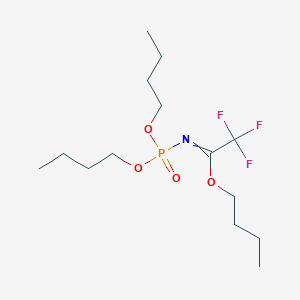![molecular formula C21H21NO5 B14682228 Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate CAS No. 37387-64-7](/img/structure/B14682228.png)
Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate is a complex organic compound with a unique structure that includes a dibenzoazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the dibenzoazepine core, followed by esterification to introduce the diethyl propanedioate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques like chromatography and crystallization further enhances the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
6,11-Dihydro-5H-dibenzo[b,e]azepine: A structurally related compound with similar core structure but different functional groups.
11-Ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine: Another related compound with an ethyl group at the 11th position.
Uniqueness
Diethyl(6-oxo-6,11-dihydro-5H-dibenzo[b,e]azepin-11-yl)propanedioate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Propiedades
Número CAS |
37387-64-7 |
|---|---|
Fórmula molecular |
C21H21NO5 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
diethyl 2-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)propanedioate |
InChI |
InChI=1S/C21H21NO5/c1-3-26-20(24)18(21(25)27-4-2)17-13-9-5-6-10-14(13)19(23)22-16-12-8-7-11-15(16)17/h5-12,17-18H,3-4H2,1-2H3,(H,22,23) |
Clave InChI |
BJUVYRULVMPCFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1C2=CC=CC=C2C(=O)NC3=CC=CC=C13)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
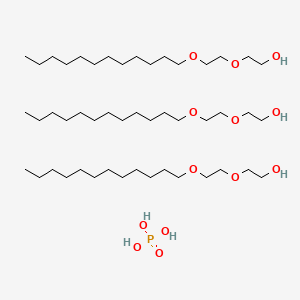
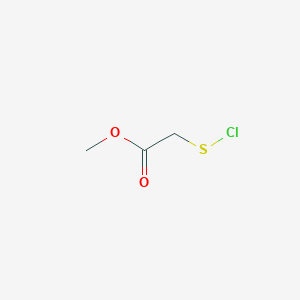

![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
